molecular formula C21H26N2O4S B2468451 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 1705270-00-3

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2468451
CAS No.: 1705270-00-3
M. Wt: 402.51
InChI Key: ZCPLXAZKLDROFN-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
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Biological Activity

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes an indoline moiety and a methylsulfonyl group, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, with a molecular weight of 318.4 g/mol. The compound features key functional groups that enhance its solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC15H18N4O2SC_{15}H_{18}N_{4}O_{2}S
Molecular Weight318.4 g/mol
CAS Number1706130-62-2

Synthesis

The synthesis of this compound involves several steps, typically starting with the preparation of the indoline precursor through alkylation reactions, followed by the formation of the sulfonamide group. The final coupling reaction is conducted under controlled conditions to yield the desired compound. Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity.

Anticancer Properties

Research into similar compounds suggests that derivatives containing indoline structures exhibit significant anticancer activity. The mechanism often involves modulation of key signaling pathways related to cell proliferation and apoptosis. For instance, compounds with methylsulfonyl groups have been noted for their ability to inhibit tumor growth in various cancer models, potentially through COX-2 inhibition pathways .

Anti-inflammatory Effects

The presence of the methylsulfonyl group in this compound may confer anti-inflammatory properties similar to those observed in other sulfonamide derivatives. Studies have shown that related compounds can selectively inhibit COX-2, leading to reduced inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .

Antimicrobial Activity

Compounds with similar structural motifs have demonstrated antimicrobial activity against various bacterial strains, including MRSA and E. coli. The effectiveness often correlates with their ability to disrupt bacterial cell wall synthesis or inhibit critical enzymatic functions .

Case Studies

  • Anticancer Activity : A study on indoline derivatives showed that specific modifications could enhance their cytotoxicity against cancer cell lines, indicating a promising avenue for developing new anticancer agents based on this scaffold.
  • Anti-inflammatory Efficacy : In a model assessing COX inhibition, compounds analogous to this compound exhibited IC50 values as low as 0.10 µM for COX-2 inhibition, highlighting their potential as anti-inflammatory drugs .
  • Antimicrobial Testing : Another study identified related sulfonamide compounds as potent inhibitors against Pseudomonas aeruginosa, demonstrating their applicability in treating infections caused by resistant bacteria .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-23-12-11-16-13-17(6-9-19(16)23)20(24)14-22-21(25)10-5-15-3-7-18(8-4-15)28(2,26)27/h3-4,6-9,13,20,24H,5,10-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPLXAZKLDROFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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